![molecular formula C14H15NO3 B6344457 N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide CAS No. 125542-35-0](/img/structure/B6344457.png)
N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide
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Overview
Description
N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide, commonly referred to as NMP, is an important chemical compound that has a wide range of applications in scientific research and laboratory experiments. NMP is a derivative of naphthalene and is a colorless, odorless, crystalline solid. It is soluble in polar solvents such as water, alcohols, and ethers and is insoluble in non-polar solvents. NMP has been used in a variety of scientific research applications, including drug synthesis, enzyme inhibition, and biochemistry.
Scientific Research Applications
Antibacterial Activity
N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide: and its derivatives have been synthesized and evaluated for their potential antibacterial activity . These compounds have shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) of these compounds was determined using the microdilution technique, indicating their effectiveness in inhibiting bacterial growth.
Anti-Inflammatory Properties
As a derivative of naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), this compound exhibits significant anti-inflammatory properties . It is thought to work by inhibiting cyclooxygenase (COX), which reduces the concentration of prostaglandins in tissues, thereby alleviating inflammation.
Gastrointestinal Toxicity Reduction
The modification of naproxen to create N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide aims to mask the free carboxylic group present in the parent compound . This alteration is intended to decrease or abolish the gastrointestinal toxicity commonly associated with NSAIDs, offering a more tolerable treatment option for patients.
Anti-Cancer Potential
Amide prodrugs and derivatives of naproxen, including N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide , have shown significant anti-inflammatory activity and have been found to exhibit promising inhibitory effects against various cancer cell lines . This includes potential activity against colon cancer cells, making it a compound of interest in oncological research.
Histone Deacetylase Inhibition
A hydroxamic acid derivative of naproxen has demonstrated potent histone deacetylase inhibition . This activity is crucial as it plays a role in regulating gene expression and has implications in the treatment of certain cancers and other diseases.
Antiviral Activity
There is an expectation that naproxen derivatives, including N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide , could serve as lead compounds for the development of antiviral agents . This is particularly relevant for viruses such as influenza A, where new therapeutic options are continually being sought.
Mechanism of Action
Target of Action
N-Hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide, also known as 2-(6-methoxynaphthalen-2-yl)propanamide, primarily targets the Enoyl-acyl carrier protein reductase (FABI) enzyme . This enzyme is responsible for catalyzing the final step of bacterial fatty acid biosynthesis , making it an attractive target for the development of novel antibacterial agents .
Mode of Action
The compound interacts with the FABI enzyme, inhibiting its function . This interaction disrupts the bacterial fatty acid biosynthesis, which is crucial for bacterial survival and replication
Biochemical Pathways
The inhibition of the FABI enzyme disrupts the fatty acid biosynthesis pathway in bacteria . Fatty acids are essential components of the bacterial cell membrane and are involved in various cellular functions. Therefore, the disruption of this pathway can lead to the death of the bacteria .
Result of Action
The compound has shown potent antibacterial activity against various bacterial strains . For instance, it has demonstrated significant antibacterial activity against Bacillus subtilis and Streptococcus pneumonia . Some derivatives of the compound have even exhibited more potent antibacterial activity than reference drugs like Gentamicin and Ampicillin .
properties
IUPAC Name |
N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9(14(16)15-17)10-3-4-12-8-13(18-2)6-5-11(12)7-10/h3-9,17H,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCRNJWKSQLYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-2-(6-methoxynaphthalen-2-yl)propanamide |
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